RO-1-5237

Pharmaceutical Analysis Regulatory Compliance Stability Testing

RO-1-5237 is the definitive pharmacopeial reference standard (Pyridostigmine EP Impurity B / USP Related Compound B) for analytical method validation and forced degradation studies. This 3-hydroxy-1-methylpyridinium bromide is essential for quantifying the alkaline degradation product with the USP acceptance limit of NMT 0.2% in pyridostigmine bromide tablets. Generic pyridinium salts or alternative counterions (e.g., iodide) lack regulatory validation and compromise compendial method compliance.

Molecular Formula C6H8BrNO
Molecular Weight 190.04 g/mol
CAS No. 31034-86-3
Cat. No. B1587775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-1-5237
CAS31034-86-3
Molecular FormulaC6H8BrNO
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC(=C1)O.[Br-]
InChIInChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H
InChIKeyKWNRNYCXMUTXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-methylpyridinium Bromide (CAS 31034-86-3): A Critical Pharmacopeial Impurity and Reference Standard for Pyridostigmine Bromide Analysis


3-Hydroxy-1-methylpyridinium bromide (CAS 31034-86-3) is a quaternary ammonium salt that serves as a critical pharmacopeial impurity for pyridostigmine bromide. It is officially designated as Pyridostigmine EP Impurity B and Pyridostigmine USP Related Compound B [1]. The compound is characterized by a pyridine ring with a hydroxyl group at the third position, a methyl group at the first position, and a bromide counterion, with a molecular weight of 190.04 g/mol [2]. Its primary significance lies in its role as a reference standard for analytical method development, quality control, and stability studies in pharmaceutical manufacturing, rather than as a therapeutic agent.

Why 3-Hydroxy-1-methylpyridinium Bromide Cannot Be Replaced by Generic Pyridinium Salts or Alternative Counterions


3-Hydroxy-1-methylpyridinium bromide is not a general-purpose reagent; it is a specifically defined pharmacopeial reference standard with a unique identity and strict regulatory acceptance criteria. Simple substitution with a generic pyridinium salt, or even the same cation with a different counterion (e.g., iodide), fails due to differences in molecular weight, solubility, and most critically, the absence of regulatory validation for its use in compendial methods. The bromide form is the officially recognized USP Related Compound B and EP Impurity B for pyridostigmine bromide . Its specific analytical response, retention time, and detector sensitivity are validated in official methods, and using a non-compendial analog introduces unknown variability, jeopardizing method validation, regulatory compliance, and the accuracy of quality control data [1]. Furthermore, as the major alkaline-induced degradation product of pyridostigmine, its accurate quantification is a direct measure of drug stability, a parameter that cannot be assessed with an unvalidated substitute [2].

Quantitative Evidence for Selecting 3-Hydroxy-1-methylpyridinium Bromide: A Comparative Guide to Analytical Differentiation and Regulatory Compliance


Regulatory Stringency: USP Acceptance Limit for Related Compound B Revised from 6% to 0.2%

The United States Pharmacopeia (USP) has tightened the acceptance limit for Pyridostigmine Related Compound B (3-Hydroxy-1-methylpyridinium bromide) in the Pyridostigmine Bromide Tablets monograph. The limit was revised from Not More Than (NMT) 6% to NMT 0.2%, aligning it with the stricter limit for Related Compound A [1]. This revision underscores the critical need for high-purity reference standards and robust analytical methods capable of accurately quantifying this specific impurity at very low levels.

Pharmaceutical Analysis Regulatory Compliance Stability Testing

Analytical Performance: Distinct Linear Detection Range Compared to Impurity A and Parent Drug

A validated green HPTLC method for the simultaneous quantification of pyridostigmine bromide and its pharmacopeial impurities revealed distinct linearity ranges for each analyte. The linear range for Impurity B (3-Hydroxy-1-methylpyridinium bromide) was established as 2-11 μg/band, which differs from Impurity A (0.4-3.5 μg/band) and the parent drug, pyridostigmine bromide (0.4-10 μg/band) [1]. This difference in analytical response necessitates the use of the specific compound for accurate calibration and quantification.

Method Validation HPTLC Quantitative Analysis

Stability-Indicating Power: Quantifiable Degradation Profile of Pyridostigmine Bromide

As the major degradation product of pyridostigmine bromide, 3-Hydroxy-1-methylpyridinium bromide serves as a direct marker for drug stability. An HPLC study demonstrated a limit of quantitation (LOQ) of 0.01 μg for this degradation product, corresponding to the ability to detect just 0.21% degradation of pyridostigmine bromide [1]. In a real-world stability assessment, 3-year-old tablets stored under varying conditions showed degradation levels of 1.4–1.6%, underscoring the compound's role in monitoring product quality over its shelf life [1].

Drug Stability Degradation Kinetics HPLC Analysis

Metabolic Relevance: Identity as the Primary Inactive Metabolite of Pyridostigmine

3-Hydroxy-1-methylpyridinium bromide is not only a degradation product but also the primary inactive metabolite of pyridostigmine bromide, formed via hydrolysis [1]. This dual identity as both a process impurity and a metabolite makes it a crucial analyte for comprehensive pharmacokinetic studies and bioanalytical method development. While the parent drug is the active cholinesterase inhibitor, the metabolite serves as an indicator of in vivo drug clearance and is often monitored alongside the parent drug in plasma .

Pharmacokinetics Drug Metabolism Bioanalysis

Optimal Application Scenarios for 3-Hydroxy-1-methylpyridinium Bromide in Pharmaceutical Quality Control and Bioanalysis


Stability-Indicating Method Development and Validation for Pyridostigmine Bromide Drug Products

Given its role as the major alkaline-induced degradation product, 3-Hydroxy-1-methylpyridinium bromide is the definitive reference standard for developing and validating stability-indicating HPLC or HPTLC methods. Its use is essential for forced degradation studies and for establishing method specificity and sensitivity, as demonstrated by its distinct linear range of 2-11 μg/band in HPTLC analysis [1].

Routine Quality Control and Batch Release Testing for Pyridostigmine Bromide API and Formulations

In routine QC laboratories, this compound is used as the primary impurity standard for quantifying Pyridostigmine EP Impurity B / USP Related Compound B. Its use is mandated to ensure compliance with the revised USP acceptance limit of NMT 0.2% for this specific impurity in pyridostigmine bromide tablets [2].

Bioanalytical Method Development for Pharmacokinetic and Metabolism Studies of Pyridostigmine

As the primary inactive metabolite of pyridostigmine, 3-Hydroxy-1-methylpyridinium bromide is a critical reference standard for developing and validating LC-MS/MS methods to quantify both the parent drug and its metabolite in biological matrices (e.g., human plasma). This is essential for pharmacokinetic studies, where accurate differentiation between active drug and inactive metabolite is required [1].

Calibration of Analytical Instrumentation and System Suitability Testing

Due to its well-defined physical and chemical properties and its availability as a USP Reference Standard, 3-Hydroxy-1-methylpyridinium bromide is used to prepare calibration standards and for system suitability testing in HPLC and HPTLC assays for pyridostigmine bromide, ensuring the reliability and reproducibility of analytical results .

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